molecular formula C19H20N6O3 B14199865 2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine CAS No. 919833-15-1

2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine

Cat. No.: B14199865
CAS No.: 919833-15-1
M. Wt: 380.4 g/mol
InChI Key: FKRGHKTXOPWHGC-UHFFFAOYSA-N
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Description

2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of diazenylpyrimidines. This compound is characterized by the presence of a diazenyl group (N=N) linking a phenyl ring and a trimethoxyphenyl ring to a pyrimidine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine typically involves the following steps:

    Diazotization Reaction: The synthesis begins with the diazotization of an aromatic amine, such as 3,4,5-trimethoxyaniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-phenylpyrimidine-4,6-diamine under basic conditions to form the desired diazenylpyrimidine compound.

The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, catalytic hydrogenation, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar solvents, and elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the diazenyl and pyrimidine rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine is unique due to the presence of the diazenyl group and the trimethoxyphenyl ring, which confer distinct electronic and steric properties. These features enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound in various research fields.

Properties

CAS No.

919833-15-1

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-phenyl-5-[(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H20N6O3/c1-26-13-9-12(10-14(27-2)16(13)28-3)24-25-15-17(20)22-19(23-18(15)21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H4,20,21,22,23)

InChI Key

FKRGHKTXOPWHGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=NC2=C(N=C(N=C2N)C3=CC=CC=C3)N

Origin of Product

United States

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